molecular formula C20H18 B1602406 (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene CAS No. 940280-80-8

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

Cat. No.: B1602406
CAS No.: 940280-80-8
M. Wt: 258.4 g/mol
InChI Key: IEWYLVULSUMUEM-WOJBJXKFSA-N
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Description

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is a complex organic compound characterized by its unique tetrahydropentalene structure with two phenyl groups attached at positions 3 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as a diene or a related compound, under specific conditions that promote the formation of the tetrahydropentalene ring system. The reaction conditions often involve the use of catalysts, such as Lewis acids, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, such as binding to enzymes or receptors, which can modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene is unique due to its specific tetrahydropentalene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where similar compounds may not be as effective.

Properties

IUPAC Name

(3aS,6aS)-3,6-diphenyl-1,3a,4,6a-tetrahydropentalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-15(8-4-1)17-11-13-20-18(12-14-19(17)20)16-9-5-2-6-10-16/h1-12,19-20H,13-14H2/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWYLVULSUMUEM-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2C1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C([C@@H]2[C@H]1C(=CC2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586547
Record name (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940280-80-8
Record name (3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 2
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 3
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 4
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 5
Reactant of Route 5
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene
Reactant of Route 6
(3aS,6aS)-3,6-Diphenyl-1,3a,4,6a-tetrahydropentalene

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